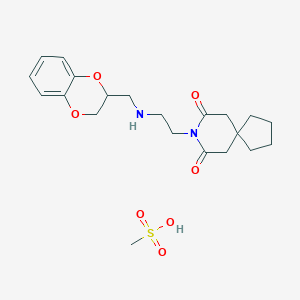

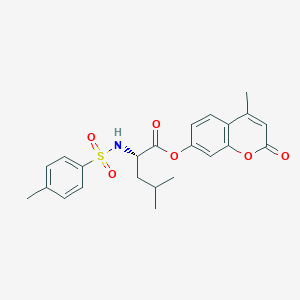

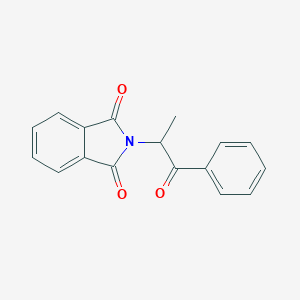

(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate" often involves complex reactions that include the use of specific reagents and conditions to achieve the desired molecular structure. One approach involves atom-transfer radical cyclizations to afford substituted products with significant functional group transformations (Flynn et al., 1992). Another method includes the polycondensation of specific acids and sulfones to create functionalized polymers with potential applications in membrane technology (Koch & Ritter, 1994).

Molecular Structure Analysis

The molecular structure is crucial in determining the physical and chemical properties of a compound. Studies have used experimental and computational methods, such as X-ray crystallography and density functional theory (DFT), to analyze structures, providing insights into their geometry, electronic distribution, and potential reactivity (Murugavel et al., 2016).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions that can modify their structure and enhance their reactivity or functionality. For example, cyclization reactions and interactions with different reagents can produce new derivatives with unique properties and potential applications (Wdowik & Chemler, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Analyzing these properties helps in understanding the compound's behavior in different conditions and its suitability for various applications.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other molecules, are essential for determining the potential uses of a compound. The functional groups present in the molecule, such as sulfonamide and ester groups, play a crucial role in its chemical behavior and interactions (Christov & Ivanov, 2004).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound (S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate and its derivatives exhibit significant antimicrobial activity. For instance, studies have synthesized various derivatives, such as Schiff's bases and thiosemicarbazides, from related coumarin compounds, demonstrating their potential in antimicrobial applications. These derivatives have shown effectiveness against a range of microbial strains, indicating the compound's utility in developing new antimicrobial agents (Čačić et al., 2006).

Synthesis and Reactivity

The reactivity of the compound's core structure, the 2H-chromene ring, has been explored in various synthetic contexts. Research has demonstrated that ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates can undergo reactions with S-methylisothiosemicarbazide hydroiodide to form triazinones or diones, showcasing the compound's versatility in synthetic organic chemistry and potential applications in medicinal chemistry (Vetyugova et al., 2018).

Anticancer Activity

The structural motif of the compound has been incorporated into designs for anticancer agents. Specifically, bis-chromenone derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research suggests that modifications of the (S)-4-methyl-2-oxo-2H-chromen-7-yl moiety can lead to compounds with potential anticancer applications (Venkateswararao et al., 2014).

Chemical Structure Analysis

The crystal and molecular structure of derivatives has been analyzed to understand the compound's interactions and stability better. For instance, studies on 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate have provided insights into the compound's planarity and the dihedral angles between its rings, contributing to the understanding of its reactivity and potential binding mechanisms (Sinha et al., 2012).

Antioxidant Properties

Derivatives of the compound have been investigated for their antioxidant properties. The aim is to measure the activity of these derivatives in various systems, contributing to the development of novel antioxidants that can be used in pharmaceuticals or as dietary supplements (Stanchev et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. They are involved in the degradation of host hemoglobin, a process that is essential for the survival and growth of the parasite.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the parasite’s ability to degrade hemoglobin, which in turn affects its survival and growth.

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes disrupts the hemoglobin degradation pathway in the Plasmodium falciparum parasite. This leads to a decrease in the availability of amino acids, which are essential for the protein synthesis and growth of the parasite .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth and survival of the Plasmodium falciparum parasite . This makes the compound a potential candidate for the development of new antimalarial drugs.

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOMGAMTFDRVME-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-methyl-2-oxo-2H-chromen-7-yl 4-methyl-2-(4-methylphenylsulfonamido)pentanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)